Elevated Lipophilicity (XLogP3) Compared to Mono- and Dihalogenated Analogs
The target compound exhibits significantly higher calculated lipophilicity than its closest analogs that lack one of the halogen substituents. Its XLogP3 value of 3.2 is higher than that of 5-bromo-2-fluoro-3-methylbenzoic acid (2.6) [1][2], 4-chloro-2-fluoro-3-methylbenzoic acid (2.5) [1][3], and 5-bromo-4-chloro-2-fluorobenzoic acid (2.9) [1][4]. This places the target compound in a more favorable lipophilicity range for membrane permeability, a critical parameter in drug discovery, while its analogs are markedly less lipophilic.
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 5-Br-2-F-3-Me-benzoic acid: 2.6; 4-Cl-2-F-3-Me-benzoic acid: 2.5; 5-Br-4-Cl-2-F-benzoic acid: 2.9 |
| Quantified Difference | XLogP3 is 0.6 to 0.7 units higher than the mono- and dichlorinated analogs, and 0.3 units higher than the des-methyl analog. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07 and 2025.04.14). |
Why This Matters
This 0.6-0.7 log unit increase in lipophilicity can significantly enhance passive membrane permeability, influencing oral bioavailability and distribution, making the target compound a superior choice for optimizing drug-like properties in leads.
- [1] PubChem. (2025). Compound Summary for CID 53430759: 5-Bromo-4-chloro-2-fluoro-3-methylbenzoic acid. National Library of Medicine. View Source
- [2] PubChem. (2025). Compound Summary for CID 81477968: 5-Bromo-2-fluoro-3-methylbenzoic acid. National Library of Medicine. View Source
- [3] PubChem. (2025). Compound Summary for CID 15313762: 4-Chloro-2-fluoro-3-methylbenzoic acid. National Library of Medicine. View Source
- [4] PubChem. (2025). Compound Summary for CID 2773265: 5-Bromo-4-chloro-2-fluorobenzoic acid. National Library of Medicine. View Source
